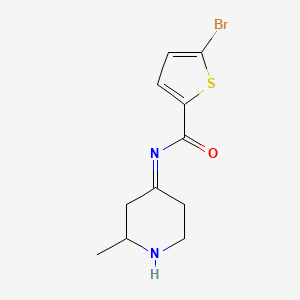
5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Piperidine Derivative: The piperidine derivative is synthesized separately through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the Suzuki-Miyaura reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial agent against resistant strains of Escherichia coli.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with various biological targets and pathways.
作用机制
The mechanism of action of 5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it binds to and inhibits the activity of β-lactamase enzymes in bacteria, thereby preventing the breakdown of β-lactam antibiotics . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function.
相似化合物的比较
Similar Compounds
5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine: Another compound with a similar piperidine moiety but a different heterocyclic ring.
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but lacks the bromine atom.
Uniqueness
5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide is unique due to its combination of a brominated thiophene ring and a piperidine moiety. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Conclusion
This compound is a compound of significant interest in various fields of research
属性
分子式 |
C11H13BrN2OS |
|---|---|
分子量 |
301.20 g/mol |
IUPAC 名称 |
5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2OS/c1-7-6-8(4-5-13-7)14-11(15)9-2-3-10(12)16-9/h2-3,7,13H,4-6H2,1H3 |
InChI 键 |
VZKWWXCWKPLMCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=NC(=O)C2=CC=C(S2)Br)CCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


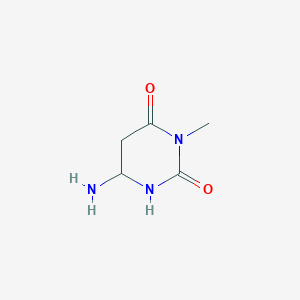
![Benzyl[2-(diethylamino)-2-oxoethyl]carbamate](/img/structure/B12358971.png)
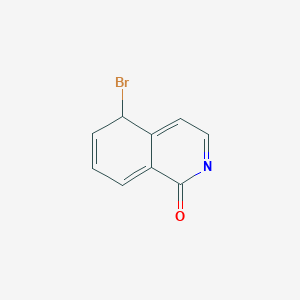
![2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12359010.png)
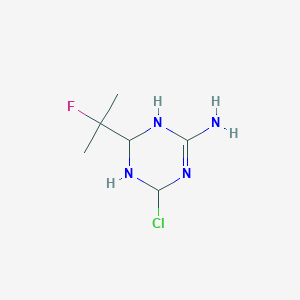
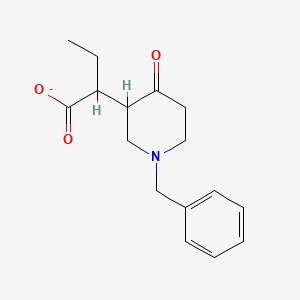
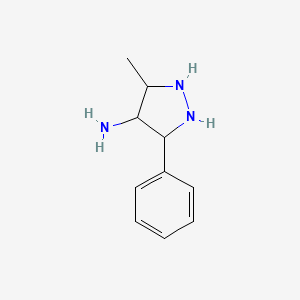
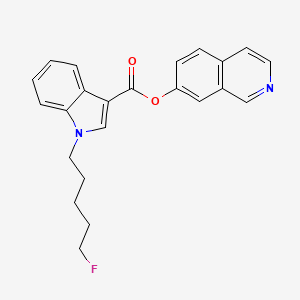
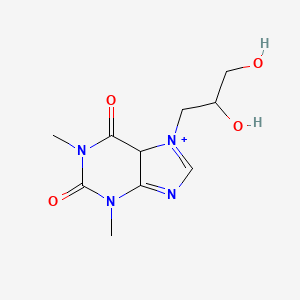
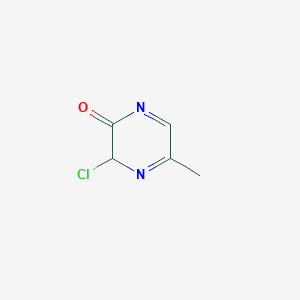
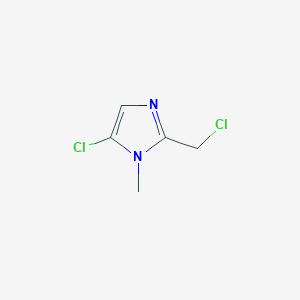
![[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine](/img/structure/B12359069.png)
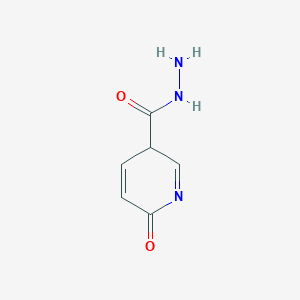
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359075.png)
